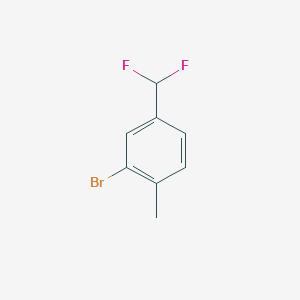

2-Bromo-4-(difluoromethyl)-1-methylbenzene

CAS No.:

Cat. No.: VC13497355

Molecular Formula: C8H7BrF2

Molecular Weight: 221.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrF2 |

|---|---|

| Molecular Weight | 221.04 g/mol |

| IUPAC Name | 2-bromo-4-(difluoromethyl)-1-methylbenzene |

| Standard InChI | InChI=1S/C8H7BrF2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,8H,1H3 |

| Standard InChI Key | CGWTYUUPVBIOJS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(F)F)Br |

| Canonical SMILES | CC1=C(C=C(C=C1)C(F)F)Br |

Introduction

2-Bromo-4-(difluoromethyl)-1-methylbenzene is a halogenated aromatic compound with the chemical formula C8H6BrF2. It is primarily used in laboratory settings for research purposes, particularly in organic synthesis and as an intermediate in the development of more complex molecules . This compound is characterized by its unique combination of a bromine atom and a difluoromethyl group attached to a methyl-substituted benzene ring.

Synthesis and Preparation

The synthesis of 2-Bromo-4-(difluoromethyl)-1-methylbenzene typically involves the bromination of 4-(difluoromethyl)-1-methylbenzene. This process can be achieved using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Comparison with Similar Compounds

2-Bromo-4-(difluoromethyl)-1-methylbenzene is distinct from other halogenated benzene derivatives due to its specific arrangement of substituents. This uniqueness can affect its reactivity and potential applications compared to compounds like 2-Bromo-4-(difluoromethoxy)-1-methylbenzene, which has a difluoromethoxy group instead.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-4-(difluoromethyl)-1-methylbenzene | C8H6BrF2 | Difluoromethyl group |

| 2-Bromo-4-(difluoromethoxy)-1-methylbenzene | CHBrFO | Difluoromethoxy group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume